2-Pentyl-1,1,1,3,3-D5 alcohol

Vue d'ensemble

Description

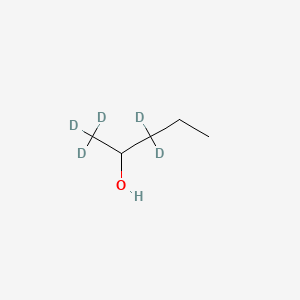

2-Pentyl-1,1,1,3,3-D5 alcohol is a deuterated form of 2-pentanol, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Pentyl-1,1,1,3,3-D5 alcohol can be synthesized through several methods. One common approach involves the deuteration of 2-pentanol using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure the efficient replacement of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound often involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired isotopic purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Pentyl-1,1,1,3,3-D5 alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-pentanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form pentane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products Formed

Oxidation: 2-Pentanone

Reduction: Pentane

Substitution: Various substituted pentyl derivatives.

Applications De Recherche Scientifique

2-Pentyl-1,1,1,3,3-D5 alcohol is widely used in scientific research due to its stable isotopic properties. Some of its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance

Mécanisme D'action

The mechanism of action of 2-Pentyl-1,1,1,3,3-D5 alcohol is primarily related to its deuterium content. Deuterium, being heavier than hydrogen, affects the vibrational frequencies of chemical bonds, leading to changes in reaction kinetics and mechanisms. This isotopic effect is exploited in various research applications to gain insights into molecular interactions and reaction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Pentanol: The non-deuterated form of 2-Pentyl-1,1,1,3,3-D5 alcohol.

2-Hexanol: A similar alcohol with an additional carbon atom in the chain.

2-Butanol: A similar alcohol with one less carbon atom in the chain

Uniqueness

This compound is unique due to its deuterium content, which imparts distinct isotopic properties. These properties make it particularly valuable in NMR spectroscopy and other analytical techniques where isotopic labeling is essential. The compound’s stability and reactivity also differ from its non-deuterated counterparts, making it a versatile tool in scientific research .

Propriétés

IUPAC Name |

1,1,1,3,3-pentadeuteriopentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/i2D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVLIDXNZAXMDK-PVGOWFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-1-[(2S,3R,4R,5R)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577246.png)

![1,1'-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate](/img/structure/B577247.png)

![[(1S,4S,6R,7R,13R,14S)-6,11-dimethyl-16-oxo-5,9,15,17-tetraoxapentacyclo[11.2.2.01,14.04,6.08,12]heptadeca-8(12),10-dien-7-yl] acetate](/img/structure/B577249.png)

![[R,(+)]-3-O-Benzyl-2-O-stearoyl-L-glycerol](/img/structure/B577250.png)

![(1R)-1-[(2S,3R,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577253.png)